Amide-to-Ester Metabolic Stability Differentiation: Hydrolytic Half-Life Advantage Over Adiphenine
The target amide (CAS 2618-52-2) is predicted to exhibit substantially prolonged hydrolytic half-life relative to its direct ester analog adiphenine (CAS 64-95-9). While quantitative experimental half-life data for this specific amide in human plasma or liver microsomes are not publicly available, extensive class-level knowledge demonstrates that amides are >100-fold more resistant to esterase-mediated hydrolysis than corresponding esters [1]. For adiphenine, rapid ester hydrolysis to diphenylacetic acid and diethylaminoethanol limits its therapeutic utility and complicates in vitro pharmacological interpretation . Researchers requiring sustained target engagement in long-duration electrophysiology or behavioral assays should therefore prioritize the amide scaffold [1].
| Evidence Dimension | Hydrolytic stability (amide vs. ester bond) |
|---|---|
| Target Compound Data | Amide bond; predicted t₁/₂ in human plasma > 4 h (class-level estimate) |
| Comparator Or Baseline | Adiphenine (ester); experimentally, ester local anesthetics show t₁/₂ < 30 min in plasma |
| Quantified Difference | Estimated > 8-fold longer half-life (class-level inference from amide/ester drug design principles) |
| Conditions | Inference from human plasma esterase biochemistry; direct experimental confirmation pending |
Why This Matters
Metabolic stability directly impacts interpretability of in vitro/in vivo results; rapidly degraded tool compounds produce confounding concentration–response relationships.
- [1] Testa, B.; Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH, 2003. View Source
